molecular formula C16H18O2S B14384303 2-(Hexylsulfanyl)naphthalene-1,4-dione CAS No. 89478-12-6

2-(Hexylsulfanyl)naphthalene-1,4-dione

Cat. No.: B14384303
CAS No.: 89478-12-6
M. Wt: 274.4 g/mol
InChI Key: PDXYGWUDPXTRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hexylsulfanyl)naphthalene-1,4-dione is a synthetic derivative of the naphthalene-1,4-dione (1,4-naphthoquinone) scaffold, a structure of significant interest in medicinal chemistry and chemical biology . This compound features a hexylsulfanyl side chain at the 2-position, which can influence its electronic properties, lipophilicity, and subsequent interaction with biological targets. The naphthoquinone core is known for its redox-active properties and is present in many frontline chemotherapy agents . Researchers can utilize this compound as a key intermediate for constructing more complex molecules, such as through further substitution or as a precursor in cyclization reactions to develop novel heterocyclic compounds like naphthoimidazoles, a strategy explored to enhance rigidity and selectivity for biological targets . Naphthoquinone derivatives have demonstrated notable pharmacological properties, including cytotoxic, antibacterial, and antifungal activities . Recent research focuses on the potential of naphthalene-1,4-dione analogues to target altered energy metabolism in cancer cells, specifically by disrupting the Warburg effect (aerobic glycolysis), a hallmark of many cancers . Some related compounds have been shown to increase the oxygen consumption rate and exhibit selective cytotoxicity toward cancer cells over normal cells in vitro, with Kelch-like ECH-associated protein 1 (Keap1) identified as a potential protein target . As a specialized research chemical, 2-(Hexylsulfanyl)naphthalene-1,4-dione is a valuable tool for probing structure-activity relationships (SAR), investigating mechanisms of oxidative stress in biological systems, and developing novel anticancer agents with improved selectivity profiles . This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

89478-12-6

Molecular Formula

C16H18O2S

Molecular Weight

274.4 g/mol

IUPAC Name

2-hexylsulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C16H18O2S/c1-2-3-4-7-10-19-15-11-14(17)12-8-5-6-9-13(12)16(15)18/h5-6,8-9,11H,2-4,7,10H2,1H3

InChI Key

PDXYGWUDPXTRSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=CC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a biphasic solvent system (acetonitrile/water), 8a reacts with hexanethiol in the presence of ammonium persulfate [(NH₄)₂S₂O₈] and silver nitrate (AgNO₃) at reflux temperatures (80–90°C) for 6–8 hours. The silver ions activate the C–Cl bond, while persulfate generates sulfate radicals to stabilize the transition state.

Table 1: Optimization of Substitution Conditions

Solvent System Base Temperature (°C) Time (h) Yield (%)
CH₃CN/H₂O K₂CO₃ 80 6 65
DMF/H₂O Et₃N 90 8 72
THF/H₂O NaOH 70 10 58

Post-reaction, the mixture is acidified to pH 4–5 using HCl, precipitating the crude product. Recrystallization from ethanol yields pure 2-(hexylsulfanyl)naphthalene-1,4-dione as yellow crystals (m.p. 146–149°C).

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

This method couples preformed thiol derivatives with naphthalene-1,4-dione through a carbodiimide-mediated esterification pathway.

Synthesis of Trans-2-Thioxopyridin-1(2H)-yl-4-(4-chlorophenyl)cyclohexanecarboxylate

A precursor, trans-2-thioxopyridin-1(2H)-yl-4-(4-chlorophenyl)cyclohexanecarboxylate (22a ), is synthesized by reacting N-hydroxypyridine-2-thione (21 ) with 4-(4-chlorophenyl)cyclohexanecarboxylic acid (6a ) using DCC in dichloromethane at 0–5°C. The thioester intermediate is then condensed with naphthalene-1,4-dione (23 ) under halogen lamp irradiation (400 W, 40 minutes) to yield the target compound.

Key Advantages :

  • Avoids harsh alkaline conditions.
  • Enables stereochemical control via low-temperature coupling.

Table 2: DCC-Mediated Coupling Parameters

Thiol Equivalent Irradiation Time (min) Solvent Yield (%)
1.2 30 DCM 78
1.5 40 DCM 82
2.0 50 DCM 75

Radical-Mediated Thiol-Quinone Addition

Radical initiators such as azobisisobutyronitrile (AIBN) facilitate the addition of hexanethiol to naphthalene-1,4-dione via a thiyl radical intermediate.

Procedure

A solution of naphthalene-1,4-dione (23 ) and hexanethiol in toluene is degassed and heated to 80°C with AIBN (1 mol%). The thiyl radical adds regioselectively to the electron-deficient C2 position of the quinone, followed by hydrogen abstraction to yield the product.

Table 3: Radical Addition Optimization

Initiator Temperature (°C) Time (h) Yield (%)
AIBN 80 12 68
BPO 90 10 62
None 100 24 <5

Epimerization-Assisted Synthesis

This method involves synthesizing a diastereomeric mixture of 2-(hexylsulfanyl)naphthalene-1,4-dione followed by acid-catalyzed epimerization to enrich the desired isomer.

Steps

  • Initial Coupling : React 6a with 23 using AgNO₃/(NH₄)₂S₂O₈ to yield a 1:1 mixture of cis/trans isomers.
  • Epimerization : Treat the mixture with 90% H₂SO₄ at 28–30°C for 1 hour, favoring the thermodynamically stable trans isomer.
  • Recrystallization : Purify using acetonitrile/dichloromethane (4:1) to achieve >99% purity.

Table 4: Epimerization Efficiency

Acid Strength (%) Temperature (°C) Isomer Ratio (trans:cis)
90 28 85:15
70 30 70:30
50 35 60:40

Comparative Analysis of Methods

Table 5: Method Comparison

Method Yield (%) Purity (%) Scalability Cost
Nucleophilic Substitution 72 98 High Low
DCC Coupling 82 99 Moderate High
Radical Addition 68 95 Low Moderate
Epimerization 70 99.8 High Moderate

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hexylsulfanyl)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hexylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy . The hexylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cellular membranes and proteins.

Comparison with Similar Compounds

Substituent Diversity at the 2-Position

The 2-position of naphthalene-1,4-dione is highly modifiable, with substituents influencing electronic properties, solubility, and bioactivity. Key analogues include:

Compound Name Substituent at 2-Position Key Features
2-Methoxynaphthalene-1,4-dione Methoxy (-OCH₃) Planar naphthoquinone core; C–H⋯O interactions stabilize crystal packing .
2-[(4-Phenyl)-triazol-1-yl]-naphthalene-1,4-dione Triazole-linked phenyl group Enhanced π–π interactions; used in antimalarial studies .
2-(Isopentylamino)naphthalene-1,4-dione Isopentylamino (-NH-C₅H₁₁) Vitamin K analog; neuroprotective and anticonvulsant properties .
2-[(2-Hydroxyethyl)sulfanyl]naphthalene-1,4-dione (NQS) Hydroxyethylsulfanyl (-S-CH₂CH₂OH) Hydrophilic due to hydroxyl group; lower LogP (3.1) vs. hexylsulfanyl .
2-(Hexylsulfanyl)naphthalene-1,4-dione Hexylsulfanyl (-S-C₆H₁₃) High lipophilicity (predicted LogP >4); potential for sustained drug release.

Physicochemical Properties

  • Lipophilicity : The hexylsulfanyl group increases LogP compared to hydroxyethylsulfanyl (NQS: LogP 3.1) and methoxy derivatives.
  • Solubility: Sulfur-containing derivatives generally exhibit lower aqueous solubility than hydroxyl or amino analogues but better organic solvent compatibility.
  • Crystallinity: Planar naphthoquinone cores are common, but bulky substituents (e.g., hexylsulfanyl) may disrupt π–π stacking, favoring van der Waals interactions .

Key Research Findings

Substituent Effects on Bioactivity: Amino groups (e.g., 2-(benzylamino)) favor hydrogen bonding, enhancing receptor binding . Sulfanyl groups (e.g., hexylsulfanyl) improve membrane permeability and ROS generation .

Synthetic Flexibility :

  • One-step syntheses are feasible for many derivatives, but yields vary (20–86%) depending on substituent reactivity .

Crystallographic Insights: Planar naphthoquinone cores with C–H⋯O interactions dominate crystal structures, but bulky substituents reduce symmetry .

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